
Fmoc-D-HomoArg(Me,pbf)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-HomoArg(Me,pbf)-OH is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated homoarginine residue, and a pentamethylbenzofuran sulfonyl (pbf) protecting group. This compound is particularly useful in the field of peptide chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-HomoArg(Me,pbf)-OH typically involves multiple steps:
Protection of the amino group: The amino group of D-homoarginine is protected using the Fmoc group. This is usually achieved by reacting D-homoarginine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation: The guanidine group of the protected D-homoarginine is methylated using methyl iodide in the presence of a base like potassium carbonate.
Protection of the guanidine group: The guanidine group is then protected using the pbf group. This is done by reacting the methylated D-homoarginine with pbf-chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of D-homoarginine are reacted with Fmoc-chloride, methyl iodide, and pbf-chloride in sequential steps.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
Fmoc-D-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc and pbf protecting groups can be removed under specific conditions to yield the free amino acid.
Coupling reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide. The pbf group is removed using trifluoroacetic acid in the presence of scavengers like water and triisopropylsilane.
Coupling reactions: Common reagents for peptide coupling include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides containing the D-homoarginine residue. These peptides can be further modified or used in various applications.
科学研究应用
Chemistry
In chemistry, Fmoc-D-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of D-homoarginine residues into peptides, which can alter their properties and enhance their stability.
Biology
In biological research, peptides containing D-homoarginine residues are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
In medicine, these peptides are explored for their potential therapeutic applications. They can be used as inhibitors of enzymes, modulators of receptor activity, and as drug delivery agents.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for the synthesis of complex molecules.
作用机制
The mechanism of action of peptides containing Fmoc-D-HomoArg(Me,pbf)-OH involves their interaction with specific molecular targets. The D-homoarginine residue can mimic the natural arginine residue, allowing the peptide to bind to proteins and enzymes with high affinity. This interaction can modulate the activity of the target protein or enzyme, leading to various biological effects.
相似化合物的比较
Similar Compounds
Fmoc-D-Arg(pbf)-OH: Similar to Fmoc-D-HomoArg(Me,pbf)-OH but contains a natural arginine residue instead of a homoarginine residue.
Fmoc-L-HomoArg(pbf)-OH: Contains an L-homoarginine residue instead of a D-homoarginine residue.
Fmoc-D-HomoLys(pbf)-OH: Contains a homo-lysine residue instead of a homoarginine residue.
Uniqueness
This compound is unique due to the presence of the D-homoarginine residue, which can confer different properties to peptides compared to those containing natural arginine or L-homoarginine residues. The methylation of the guanidine group also adds to its uniqueness, potentially enhancing the stability and reactivity of the compound.
属性
分子式 |
C36H44N4O7S |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
(2R)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m1/s1 |
InChI 键 |
VNGKBRQOVBZBGA-SSEXGKCCSA-N |
手性 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


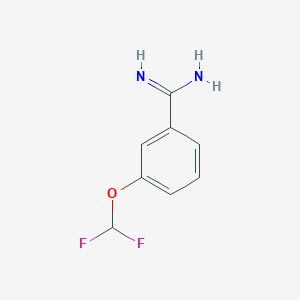
![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)
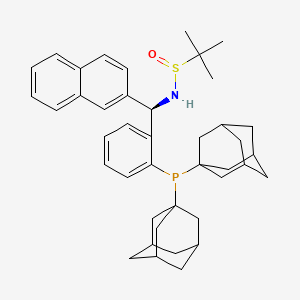
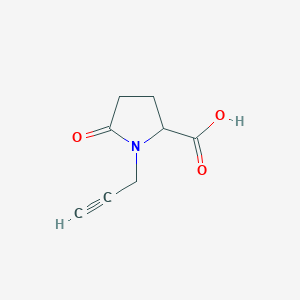
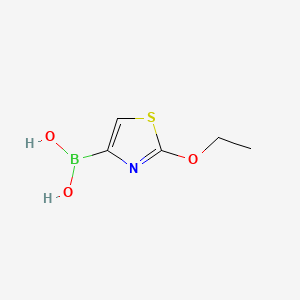
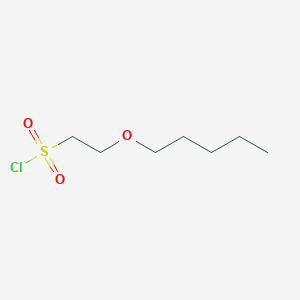
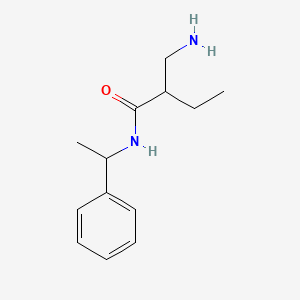
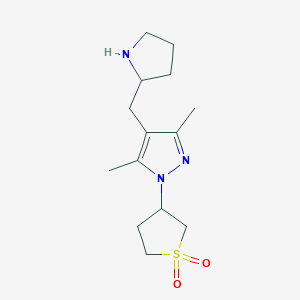
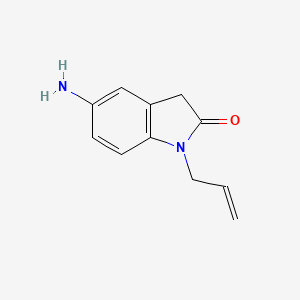
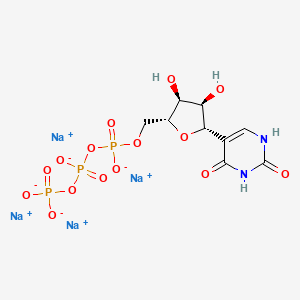
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)

![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
